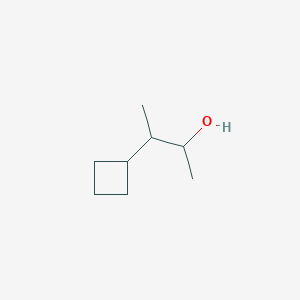
3-Cyclobutylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutylbutan-2-ol is an organic compound that features a cyclobutyl group attached to a butan-2-ol backbone. This compound is of interest due to its unique structural properties, which include a four-membered cyclobutane ring that introduces significant ring strain, making it a valuable subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylbutan-2-ol typically involves the [2+2] cycloaddition reaction, where two olefins are combined under photochemical conditions to form the cyclobutane ring . This reaction requires specific catalysts and conditions to ensure the desired regio- and stereoselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrogenation of cyclobutyl ketones or the reduction of cyclobutyl carboxylic acids using metal catalysts such as palladium or platinum under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the alcohol group into a ketone or carboxylic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert ketones back to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
3-Cyclobutylbutan-2-ol has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Cyclobutylbutan-2-ol involves its interaction with various molecular targets, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to desired therapeutic effects. The exact pathways and molecular targets can vary widely based on the compound’s specific use and modifications .
Comparison with Similar Compounds
Cyclobutane: A simple four-membered ring hydrocarbon.
Cyclobutanol: A cyclobutane ring with a hydroxyl group.
Cyclobutylmethanol: A cyclobutane ring attached to a methanol group.
Comparison: 3-Cyclobutylbutan-2-ol is unique due to its combination of a cyclobutane ring with a butan-2-ol backbone, which introduces both ring strain and functional group versatility. This makes it more reactive and useful in various synthetic applications compared to simpler cyclobutane derivatives .
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
3-cyclobutylbutan-2-ol |
InChI |
InChI=1S/C8H16O/c1-6(7(2)9)8-4-3-5-8/h6-9H,3-5H2,1-2H3 |
InChI Key |
QSXWYNOBQXKWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


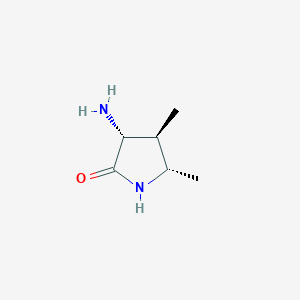
![3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine](/img/structure/B13330987.png)
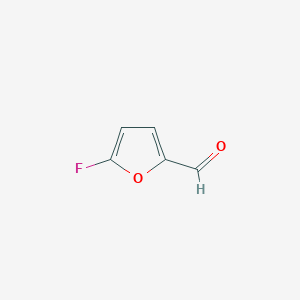
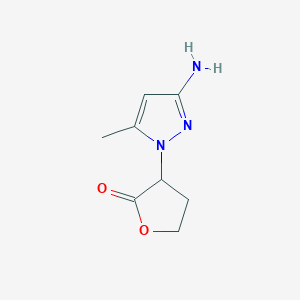
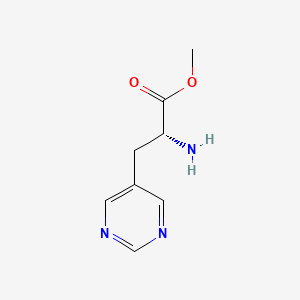
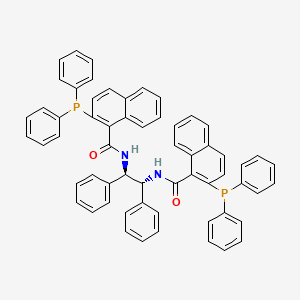
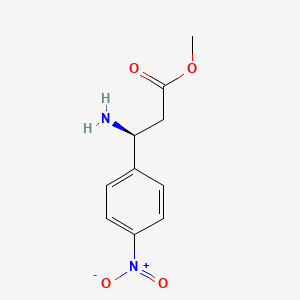
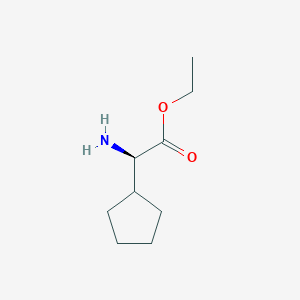
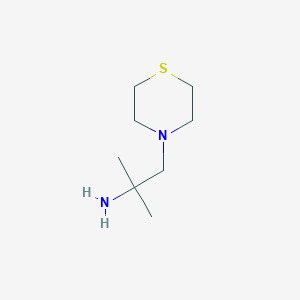
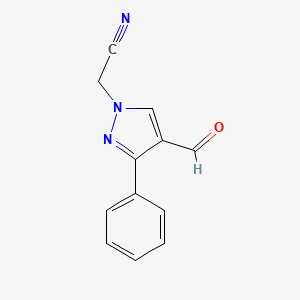
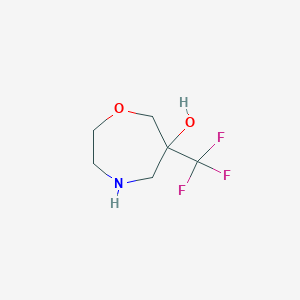
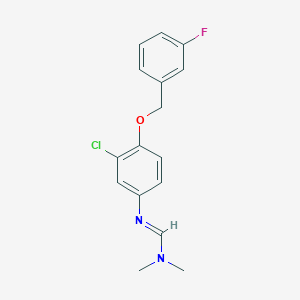
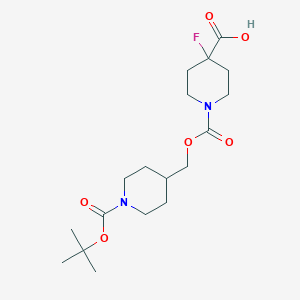
![1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331067.png)
